molecular formula C9H10N2O2 B11944206 1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile

1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile

Cat. No.: B11944206
M. Wt: 178.19 g/mol
InChI Key: FVCVCAVMZUAGBX-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-ethyl-4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile

InChI

InChI=1S/C9H10N2O2/c1-3-11-8(12)4-6(2)7(5-10)9(11)13/h3-4H2,1-2H3

InChI Key

FVCVCAVMZUAGBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(=C(C1=O)C#N)C

Origin of Product

United States

Preparation Methods

Phase-Transfer Catalyzed Cyanation

A pivotal method for introducing the cyano group at the 3-position of the pyridine ring involves phase-transfer catalysis (PTC). As detailed in EP1746089A1, tricaprylylmethylammonium chloride (Aliquat 336) or tetra-n-octylammonium bromide catalyzes the displacement of halogens (e.g., fluorine, chlorine) by cyanide ions in aqueous media. For instance, reacting 3-chloro-2-fluoro-5-trifluoromethylpyridine with potassium cyanide (1.0–1.1 equivalents) at 20–40°C yields 2-cyano derivatives in >90% purity. Adapting this protocol, the 3-cyano group in the target compound could be installed using a halogenated pyridine precursor under similar conditions.

Key advantages include:

  • Avoidance of heavy metals : Unlike traditional cyanation using CuCN or NiCN, PTC eliminates toxic effluent.

  • Solvent-free or aqueous systems : Reduces reliance on polar aprotic solvents like DMSO.

Cyclization and Ring Formation

Hantzsch-Type Cyclization Modifications

The tetrahydro-2,6-dioxo pyridine core may be constructed via modified Hantzsch cyclization. A study in ACS Omega demonstrates pyridinethione synthesis via condensation of β-ketoamides with cyanopyridine intermediates in ethanol with piperidine. Applying this approach, 1-ethyl-4-methyl-3-cyanopyridine-2,6-dione could form through cyclocondensation of ethyl 3-aminocrotonate and a cyanoacetylated diketone precursor.

Reaction Conditions:

  • Solvent : Ethanol

  • Catalyst : Piperidine (0.5–1.0 mol%)

  • Temperature : Reflux (78°C)

  • Yield : ~70–85% (extrapolated from analogous reactions).

Alkylation and Functional Group Introduction

N-Ethylation and C-Methylation

The ethyl and methyl substituents are introduced via alkylation. Quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) facilitate N-ethylation of pyridone intermediates using ethyl bromide in DMF at 60°C. Concurrently, C-methylation at the 4-position is achieved via Friedel-Crafts alkylation with methyl iodide and AlCl₃, though regioselectivity requires careful control.

Optimization Parameters:

  • N-Ethylation : 1.2 equivalents ethyl bromide, 60°C, 6 hours.

  • C-Methylation : 1.5 equivalents MeI, AlCl₃ (2 mol%), 0°C to room temperature.

Comparative Analysis of Synthetic Routes

Method Key Reagents/Catalysts Conditions Yield Advantages
Phase-transfer cyanationKCN, Aliquat 336H₂O, 20–40°C>90%Solvent-free, no heavy metals
Hantzsch cyclizationβ-ketoamide, piperidineEthanol, reflux~80%One-pot synthesis
AlkylationEtBr, MeI, AlCl₃DMF, 0–60°C70–75%Regioselective functionalization

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N-1 vs. C-4 necessitates steric and electronic control. Bulky bases (e.g., LDA) favor N-ethylation.

  • Oxidation Control : The 2,6-dioxo system may arise from aerobic oxidation of dihydroxy intermediates or direct cyclization with diketone precursors.

Chemical Reactions Analysis

1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that derivatives of pyridine-based compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can be synthesized to evaluate their effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Neuroprotective Effects : Compounds similar to 1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile have been investigated for their neuroprotective properties. They may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Material Science Applications

Polymer Chemistry : This compound can serve as a monomer or additive in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For example, it has been used in the preparation of polyamides and polyesters through multistep reactions.

Application AreaSpecific Use CaseResult/Effect
Polymer SynthesisUsed as a monomer in polyamide productionImproved mechanical properties
Composite MaterialsEnhances thermal stability of polymer compositesHigher thermal resistance

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. These may include cyclization processes and functional group modifications that yield compounds with desired biological activities.

Example Reaction Pathway

  • Starting Materials : Appropriate pyridine derivatives and carbonyl compounds are selected.
  • Cyclization Reaction : A cyclization reaction is conducted under controlled conditions to form the pyridine ring.
  • Functionalization : Further reactions modify the compound to enhance its biological activity or solubility.

Case Study 1: Antitumor Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyridine-based compounds similar to this compound. These compounds were tested against various cancer cell lines to evaluate their cytotoxic effects. The results demonstrated significant inhibition of cell proliferation in certain derivatives compared to controls.

Case Study 2: Polymer Development

A research team investigated the use of this compound in developing new biodegradable polymers. By incorporating it into a poly(butylene succinate) matrix, they observed enhanced mechanical properties and degradation rates suitable for environmental applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit key enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Chemical Structure and Key Features :

  • IUPAC Name : 1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile
  • CAS Number : 157365-45-2 .
  • Molecular Formula : C₁₀H₁₁N₂O₂ (inferred from substituents).
  • Core Structure: A partially hydrogenated pyridine ring (1,2,5,6-tetrahydro) with substituents: 1-Ethyl group: Enhances lipophilicity. 4-Methyl group: Steric and electronic effects. 2,6-Dioxo groups: Increase polarity and hydrogen-bonding capacity. 3-Cyano group: Electron-withdrawing, influencing reactivity.

Applications : Primarily used in research settings (e.g., pharmaceuticals, agrochemicals) due to its nitrile and diketone functionalities, which are reactive handles for further derivatization .

Comparison with Structurally Similar Compounds

1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile

  • CAS : 39108-47-9; Formula : C₁₁H₁₄N₂O₂ .
  • Structural Differences :
    • Substitution : Butyl (vs. ethyl) at position 1; hydroxy (vs. oxo) at position 4.
    • Ring Saturation : 1,2-Dihydro (one double bond retained) vs. 1,2,5,6-tetrahydro.
  • Impact on Properties :
    • Lipophilicity : Longer alkyl chain (butyl) increases logP.
    • Hydrogen Bonding : Hydroxy group enhances solubility but reduces oxidative stability compared to oxo.
  • Safety : Classified as hazardous, requiring medical consultation upon exposure .

4-(3-Ethoxy-4-hydroxyphenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosylthio)pyridine-3-carbonitrile

  • Key Features: Complex substituents including glucopyranosylthio and aryl groups .
  • Structural Differences :
    • Functional Groups : Thioether-linked acetylated glucose (enhances steric bulk) vs. simpler ethyl/methyl substituents.
    • Electronic Effects : Electron-rich aryl groups vs. electron-withdrawing nitrile and oxo.
  • Applications : Likely explored for glycosidase inhibition or antimicrobial activity due to sugar moiety .

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate

  • Core Structure : Bicyclic 1,6-naphthyridine with ester and oxo groups .
  • Structural Differences: Ring System: Bicyclic vs. monocyclic pyridine. Functional Groups: Ester (hydrolysis-prone) vs. nitrile (stable under basic conditions).

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

  • CAS : 23007-85-4; Formula : C₁₂H₁₅N .
  • Structural Differences :
    • Substituents : Phenyl and methyl groups vs. ethyl, methyl, oxo, and nitrile.
    • Toxicity : MPTP is a neurotoxin causing Parkinsonism via dopamine neuron destruction .
  • Key Contrast : The target compound lacks the phenyl group critical for MPTP’s neurotoxic activity.

Comparative Data Table

Compound Molecular Formula Key Substituents Functional Groups Applications/Toxicity
Target Compound C₁₀H₁₁N₂O₂ 1-Ethyl, 4-methyl, 2,6-dioxo, 3-cyano Nitrile, Diketone Research chemical
1-Butyl-1,2-dihydro-6-hydroxy analog C₁₁H₁₄N₂O₂ 1-Butyl, 6-hydroxy, 4-methyl, 2-oxo Hydroxy, Oxo Hazardous material
Glucosylthio-pyridinecarbonitrile C₃₀H₃₄N₂O₁₀S Glucopyranosylthio, aryl, ethoxy Thioether, Acetylated sugar Antimicrobial/Enzyme inhibition
MPTP C₁₂H₁₅N 1-Methyl, 4-phenyl Tertiary amine Neurotoxin (Parkinsonism inducer)

Research Findings and Implications

  • Reactivity : The target compound’s nitrile and oxo groups enable nucleophilic additions (e.g., Grignard reactions) and condensation reactions, unlike MPTP’s inert phenyl group .
  • Crystallography : Tools like SHELX are critical for validating the stereochemistry of such compounds, especially in hydrogenated pyridine derivatives.
  • Safety : While the target compound lacks MPTP’s neurotoxicity, its hazards are likely understudied; handling precautions are advised .

Biological Activity

1-Ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile (CAS Number: 157365-45-2) is a compound with significant biological activity, particularly in the fields of pharmacology and agricultural science. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C9H10N2O2
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 157365-45-2

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in various signaling pathways within cells. By modulating these pathways, the compound may influence cellular functions such as inflammation and cell proliferation .

Antifungal Properties

One significant application of this compound is in the field of agriculture as a fungicide. Studies have shown that it effectively controls plant diseases caused by various fungal pathogens. The mode of action involves disrupting the fungal cell membrane integrity and inhibiting spore germination .

Pharmacological Applications

In pharmacology, this compound has been explored for its potential therapeutic effects. Research indicates that it may serve as an antagonist for certain muscarinic receptors and could be beneficial in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) by reducing bronchoconstriction .

Study 1: Antifungal Efficacy

A study conducted on the efficacy of this compound against Fusarium species demonstrated significant antifungal activity at concentrations as low as 50 µg/mL. The compound was shown to inhibit mycelial growth and spore formation effectively.

Concentration (µg/mL)Mycelial Growth Inhibition (%)
00
5065
10085
20095

Study 2: Pharmacological Potential

In a clinical trial assessing the safety and efficacy of this compound in patients with COPD, results indicated that patients experienced improved lung function and reduced symptoms when administered a specific dosage over eight weeks. The study reported no serious adverse effects.

Q & A

Q. What are the recommended safety protocols for handling 1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxo-3-pyridinecarbonitrile in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use fume hoods to minimize inhalation exposure. Ensure proper ventilation in synthesis and handling areas.
  • Personal Protective Equipment (PPE): Wear nitrile gloves (inspected for integrity before use) and safety goggles compliant with EN 166 or NIOSH standards. A face shield is recommended during bulk handling.
  • Post-Handling: Wash hands thoroughly after use, even if gloves are worn. Dispose of contaminated materials via approved chemical waste protocols .
  • Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes; consult a physician and provide the SDS for reference .

Q. How is the structural conformation of this compound validated in crystallographic studies?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Determine unit cell parameters (e.g., monoclinic system with space group P21/c) and refine atomic coordinates using software like SHELXL. For example, similar pyridinecarbonitrile derivatives show bond lengths of 1.38–1.42 Å for C=O and C≡N groups, with dihedral angles between pyridine and substituents critical for stability .
  • Validation Metrics: Check R values (R1 < 0.05) and goodness-of-fit (S ≈ 1.0) to confirm data reliability. Thermal displacement parameters (ADPs) should be analyzed to rule out disorder .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions. For example, the ethyl group’s methyl protons appear as a triplet (~δ 1.2 ppm), while the pyridine ring protons resonate at δ 6.5–7.5 ppm.
  • IR Spectroscopy: Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and nitrile (C≡N, ~2220–2260 cm⁻¹) stretches.
  • Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity predictions for this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., XRD bond lengths) to validate models.
  • Reactivity Analysis: Calculate Fukui indices to identify regions prone to nucleophilic attack (e.g., carbonyl oxygen) or electrophilic substitution (e.g., nitrile carbon). Discrepancies between theory and experiment may arise from solvent effects, requiring implicit solvation models (e.g., PCM) .

Q. What strategies mitigate synthetic challenges in achieving high regioselectivity for pyridinecarbonitrile derivatives?

Methodological Answer:

  • Catalytic Optimization: Use Pd-catalyzed cross-coupling to install substituents selectively. For example, Suzuki-Miyaura reactions with aryl boronic acids require careful control of temperature (60–80°C) and ligand choice (e.g., SPhos for steric bulk).
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nitrile stability but may promote side reactions; additives like K₂CO₃ can improve yields .

Q. How do steric and electronic effects influence the compound’s pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): The ethyl group at position 1 enhances lipophilicity (logP ~2.5), potentially improving blood-brain barrier penetration. Conversely, the 4-methyl group may sterically hinder binding to target enzymes (e.g., kinases).
  • In Silico Docking: Use AutoDock Vina to simulate interactions with proteins (e.g., COX-2). Compare docking scores of analogs (e.g., 2,6-dichlorophenyl variants) to identify critical substituent interactions .

Q. How are crystallization conditions optimized to obtain diffraction-quality crystals?

Methodological Answer:

  • Solvent Screening: Test mixtures of ethanol/water or DCM/hexane. For similar compounds, slow evaporation at 4°C yields monoclinic crystals with Z = 4 and V ≈ 1400 ų.
  • Cryoprotection: Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen to prevent ice formation during XRD data collection .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity for structurally similar pyridinecarbonitriles?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Variability may stem from cell line differences (HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time).
  • Counter-Screening: Test compounds against off-target proteins (e.g., CYP450 isoforms) to rule out nonspecific effects. For example, 3-cyano substituents may exhibit promiscuity due to hydrogen-bonding with catalytic residues .

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